斯潘肽 I

描述

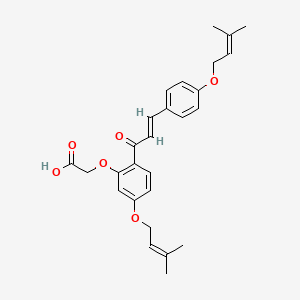

Spantide I is a substance P analog and a selective NK1 receptor antagonist . It has the molecular formula C75H108N20O13 . It is known to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea, leading to a significant reduction in corneal perforation .

Molecular Structure Analysis

Spantide I has a molecular weight of 1497.786 Da . Its molecular formula is C75H108N20O13 . More detailed structural information can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis

Spantide I has been found to significantly decrease the number of perforated corneas, bacterial counts, and PMNs . It also significantly reduced mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) .Physical And Chemical Properties Analysis

Spantide I has a molecular weight of 1497.786 Da and a mono-isotopic mass of 1496.840454 Da . It has the molecular formula C75H108N20O13 .科学研究应用

血管收缩作用

斯潘肽 I 是一种 P 物质拮抗剂,已研究其对脊髓血流的影响。在脊髓和兔骨骼肌的实验中,发现斯潘肽会引起剂量依赖性的血流减少,在一些情况下导致循环停滞。这表明鞘内注射 P 物质拮抗剂的运动障碍和“神经毒性”作用可能与脊髓血流的显着减少有关。还观察到了促甲状腺激素释放激素对抗斯潘肽作用,促甲状腺激素释放激素可以增加血流 (Freedman et al., 1988).

对炎症性皮肤病的影响

与this compound 密切相关的斯潘肽 II 已被开发并评估用于治疗炎症性皮肤病。斯潘肽 II 的局部制剂(乳液和凝胶)在表皮和真皮中显示出显着的保留,并且有效减少了小鼠的过敏性接触性皮炎反应。这支持了皮肤神经感觉系统在调节皮肤炎症反应中的作用 (Kikwai et al., 2005).

在眼部感染中的应用

在一项研究中,检查了使用this compound 阻断小鼠假单胞菌感染中 P 物质相互作用的影响,结果发现斯潘肽治疗显着减少了穿孔角膜、细菌计数和多形核细胞的数量。它还降低了 I 型细胞因子的 mRNA 水平,增强了 IL-10,并改善了受感染角膜的疾病结局,表明其在眼部感染中具有潜在的治疗应用 (Hazlett et al., 2007).

缓激肽受体活性

This compound 已被研究其在各种缓激肽受体上的拮抗活性。它表现出比介导 NK-2 或 NK-3 受体的反应更有效地拮抗 NK-1 受体介导的反应的能力。这些发现对于评估 NK-1 受体在中枢和周围神经系统中的作用至关重要 (Maggi et al., 1991).

抗炎作用

斯潘肽 II 的局部应用,与this compound 相似,在减少小鼠过敏性接触性皮炎模型中的炎症方面显示出显着的抗炎活性。这表明斯潘肽 II 作为局部使用的有效抗炎剂的潜力 (Babu et al., 2004).

作用机制

Spantide I acts as a selective NK1 receptor antagonist . It has been found to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea, leading to a significant reduction in corneal perforation . A study also found that an NK1R antagonist, Spantide I, conjugated to cholestanol (Span-Chol), accumulates in endosomes, inhibits endosomal NK1R signaling, and causes prolonged antinociception .

未来方向

属性

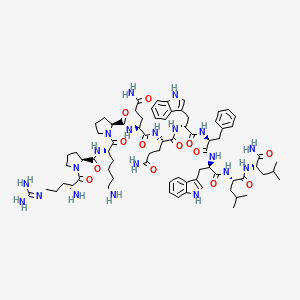

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPCBHPQLCZCDV-CHPWDEGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H108N20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。